5-(2-Aminoethyl)piperidin-2-one

Description

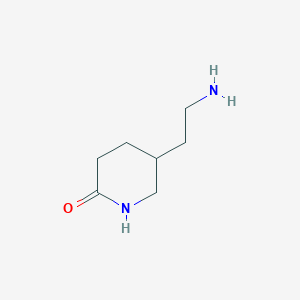

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMFAIILCICRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304254 | |

| Record name | 5-(2-Aminoethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-38-4 | |

| Record name | 5-(2-Aminoethyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminoethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 2 Aminoethyl Piperidin 2 One

The unique structure of 5-(2-Aminoethyl)piperidin-2-one, featuring a primary amine and a cyclic amide (lactam), allows for a diverse range of chemical transformations. These reactive centers can be targeted individually or in concert to generate a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Reactions at the Amine Functionality: Condensation Reactions, Including Schiff Base Formation

The primary amino group of the aminoethyl side chain is a key site for derivatization through condensation reactions. One of the most common transformations is the formation of Schiff bases (imines) via reaction with aldehydes or ketones. asianpubs.orgresearchgate.net This reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The resulting Schiff bases can serve as versatile intermediates for further synthetic manipulations or can be final products with specific biological activities. nih.gov

The synthesis of Schiff bases from primary amines and carbonyl compounds is a well-established method. researchgate.net For instance, the condensation of 2,6-pyridinedicarboxaldehyde (B58191) with 8-aminoquinoline (B160924) has been shown to produce Schiff base complexes with various transition metals. asianpubs.orgasianpubs.org Similarly, the reaction of various aldehydes with 4-aminophenol (B1666318) can be catalyzed by dodecatungstosilicic acid/P2O5 under solvent-free conditions to afford Schiff bases in high yields. researchgate.net These examples highlight the general utility of condensation reactions for modifying amine-containing compounds.

Table 1: Examples of Condensation Reactions for Schiff Base Formation

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amine + Aldehyde/Ketone | Acid or Base | Schiff Base (Imine) | asianpubs.orgresearchgate.net |

| 2,6-Pyridinedicarboxaldehyde + 8-Aminoquinoline | - | Schiff Base Complex | asianpubs.orgasianpubs.org |

Acylation and Alkylation of the Aminoethyl Group

The primary amine of the aminoethyl group is also susceptible to acylation and alkylation reactions, providing another avenue for diversification. Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, leads to the formation of amides. This transformation can be used to introduce a variety of functional groups and modulate the electronic and steric properties of the molecule. For example, acetylation and benzoylation of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide have been reported to yield 3-substituted products. rsc.org

Alkylation, the introduction of an alkyl group onto the nitrogen atom, can be achieved using alkyl halides or through reductive amination. rsc.org This modification can alter the basicity and lipophilicity of the parent compound. For instance, N-alkylation of cyclic amines is a common strategy in drug discovery. libretexts.org The alkylation of a polyhydroxylated-cyano-piperidine scaffold at the C-5 position has been studied, demonstrating the feasibility of such modifications on piperidine (B6355638) rings. researchgate.net

Reactions Involving the Piperidin-2-one Ring

The piperidin-2-one ring system, a lactam, also presents opportunities for chemical modification, including oxidation and ring-opening or ring-closing reactions.

Oxidation Pathways

Oxidation of the piperidin-2-one ring can lead to the formation of various products, depending on the oxidant and reaction conditions. For example, oxidation of N-substituted piperidin-4-ones with iodoxybenzoic acid (IBX) can yield α,β-unsaturated ketones. d-nb.infonih.gov While this specific example does not involve this compound directly, it illustrates a potential oxidation pathway for the piperidinone core. The presence of the aminoethyl group would likely influence the outcome of such a reaction, potentially leading to intramolecular cyclization or other complex transformations.

Ring-Opening and Ring-Closing Reactions

The lactam bond in the piperidin-2-one ring can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding open-chain amino acid derivative. This ring-opening reaction can be a useful strategy for accessing linear precursors for further synthesis. Conversely, ring-closing reactions are fundamental to the synthesis of the piperidin-2-one core itself. Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, including piperidines. researchgate.net Baldwin's rules provide a framework for predicting the feasibility of various ring-closing reactions based on the geometry of the transition state. libretexts.org For instance, 6-endo-trig cyclizations are generally favored, which is relevant to the formation of six-membered rings like piperidine. libretexts.org

Selective Functionalization Strategies for Complex Molecule Synthesis

The presence of two distinct reactive sites in this compound necessitates the use of selective functionalization strategies for the synthesis of complex molecules. This often involves the use of protecting groups to temporarily block one reactive site while the other is being modified. For example, the primary amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reactions on the piperidin-2-one ring. d-nb.inforesearchgate.netnih.gov Following the desired transformation, the protecting group can be removed to liberate the free amine for further derivatization.

Site-selective C-H functionalization, controlled by catalysts and directing groups, has emerged as a powerful strategy for modifying piperidine rings at specific positions. d-nb.inforesearchgate.netnih.gov Rhodium-catalyzed C-H insertions and cyclopropanations have been utilized to introduce substituents at the C2, C3, or C4 positions of the piperidine ring. d-nb.inforesearchgate.netnih.gov These advanced synthetic methods offer precise control over the regioselectivity and stereoselectivity of the functionalization, enabling the synthesis of complex piperidine-based molecules. d-nb.inforesearchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Aminoquinoline |

| 4-Aminophenol |

| 2-Amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide |

| N-substituted piperidin-4-ones |

| 2,6-Pyridinedicarboxaldehyde |

| Iodoxybenzoic acid |

| Boc (tert-Butoxycarbonyl) |

Lack of Publicly Available Research on the Coordination Chemistry of this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific research detailing the coordination chemistry of this compound as a ligand.

While the compound this compound is listed by chemical suppliers, with its dihydrochloride (B599025) salt having the CAS number 2241129-46-2, there is a notable absence of published studies focusing on its role in forming metal complexes. bldpharm.com

Research is available for structurally related but distinct compounds. For instance, studies have been conducted on the coordination of other piperidine derivatives. The compound 1-(2-Aminoethyl)piperidine, which lacks the carbonyl group of the requested molecule, has been used in the synthesis of nickel(II) complexes. sigmaaldrich.com Similarly, the potential for the lactam carbonyl group to act as a coordination site has been noted for the isomer 5-(aminomethyl)piperidin-2-one. However, these findings are not directly applicable to this compound and substituting this information would be scientifically inaccurate.

The absence of data prevents the creation of the requested detailed research findings and data tables for the coordination chemistry of this compound. Further research would be required to be published in the scientific domain before a detailed article on this specific subject can be written.

Advanced Analytical Characterization Techniques for Structural Elucidation

Spectroscopic Methods

Spectroscopic analysis is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For 5-(2-Aminoethyl)piperidin-2-one, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural map.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons on carbons adjacent to the amide nitrogen and carbonyl group would appear further downfield compared to other methylene protons in the ring. The protons of the aminoethyl sidechain would also have characteristic shifts.

Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -NH (Amide) | ~7.5-8.5 | Broad singlet |

| -CH₂- (C6, adjacent to NH) | ~3.2-3.4 | Multiplet |

| -CH- (C5, with side chain) | ~2.0-2.4 | Multiplet |

| -CH₂- (C3, C4) | ~1.7-2.0 | Multiplet |

| -CH₂- (C3, adjacent to C=O) | ~2.2-2.5 | Multiplet |

| -CH₂- (Side chain, adjacent to C5) | ~1.5-1.7 | Multiplet |

| -CH₂- (Side chain, adjacent to NH₂) | ~2.8-3.0 | Multiplet |

| -NH₂ (Amine) | ~1.0-2.5 | Broad singlet |

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the lactam would be the most downfield signal.

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Carbonyl, C=O) | ~170-175 |

| C6 (adjacent to NH) | ~40-45 |

| C5 (with side chain) | ~35-40 |

| C4 | ~20-25 |

| C3 (adjacent to C=O) | ~30-35 |

| C1' (Side chain, adjacent to C5) | ~35-40 |

| C2' (Side chain, adjacent to NH₂) | ~40-45 |

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the ¹H-¹H and ¹H-¹³C correlations, respectively. This would definitively link the proton and carbon skeletons, confirming the placement of the aminoethyl side chain at the C5 position.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by absorptions corresponding to the amide and amine groups. Data for the related compound 2-Piperidinone shows a strong C=O stretch around 1650 cm⁻¹. nist.gov

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3400-3250 | Medium (two bands) |

| N-H Stretch (Secondary Amide) | ~3300 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium to Strong |

| C=O Stretch (Amide I band) | ~1650 | Strong |

| N-H Bend (Primary Amine) | 1650-1580 | Medium |

| N-H Bend (Amide II band) | 1570-1515 | Medium |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated compounds containing non-bonding electrons, such as those with amine and amide functional groups, typically exhibit weak absorptions in the far UV region (around 200-220 nm) corresponding to n→σ* and n→π* transitions. researchgate.netscielo.org.za For this compound, a weak absorption maximum would be expected below 220 nm. This technique is more useful for quantifying the compound than for detailed structural elucidation.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

The molecular formula of this compound is C₇H₁₄N₂O, which corresponds to a molecular weight of 142.199 g/mol . labshake.com

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at m/z 143.1184, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) of the parent ion (m/z 143) would yield structurally significant fragment ions. The fragmentation of the related 2-Piperidinone molecule (MW 99.13) shows a base peak at m/z 99 (the molecular ion) and other fragments corresponding to the loss of parts of the ring. nist.gov For the target compound, characteristic fragmentation pathways would include:

Loss of the aminoethyl side chain: Cleavage of the C-C bond between the ring and the side chain.

Ring-opening fragmentation: Cleavage of the amide bond and subsequent fragmentation of the piperidinone ring.

Loss of ammonia (NH₃): From the primary amine group.

Chromatographic Separation and Purity Assessment

HPLC is the primary method for determining the purity of non-volatile organic compounds. For a polar and basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov

A typical RP-HPLC setup would involve:

Column: A C18 stationary phase (e.g., Inertsil C18, 250 x 4.6 mm). nih.gov

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol. nih.gov

Detection: A UV detector set to a low wavelength (e.g., 210-220 nm) where the amide chromophore absorbs, or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection. Coupling the HPLC system to a mass spectrometer (LC-MS) would allow for the simultaneous separation and identification of the main compound and any impurities. nih.gov

The method would be validated for linearity, accuracy, and precision. The purity of a sample would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique ideally suited for the analysis of polar, non-volatile, and thermally labile compounds such as this compound. This method utilizes columns packed with sub-2 µm particles, which provides significant improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC).

For the analysis of this compound, a reverse-phase UPLC method coupled with tandem mass spectrometry (MS/MS) would provide both quantitative data and structural confirmation. The separation would likely be achieved on a C18 stationary phase, which is effective for retaining and separating polar analytes. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile, run in a gradient mode to ensure efficient elution and sharp peak shapes. UPLC is particularly valuable for identifying and quantifying impurities and potential degradation products in the sample matrix.

Table 1: Representative UPLC-MS/MS Parameters for Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 1-5 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of this compound, direct analysis by GC can be challenging. However, the technique can be employed following a chemical derivatization step. Derivatization of the primary amine and secondary amide functionalities, for instance through silylation, would increase the compound's volatility and thermal stability, making it amenable to GC analysis.

A developed GC method would likely utilize a mid-polarity capillary column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, to achieve effective separation from derivatizing agents and any impurities. Helium is typically used as the carrier gas, and a flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing definitive structural information based on fragmentation patterns. The oven temperature would be programmed to ramp from a lower to a higher temperature to ensure the separation of components with different boiling points.

Table 2: Proposed Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Oven Program | 150°C (hold 5 min), then ramp at 20°C/min to 260°C (hold 5 min) |

| Injection Mode | Split (e.g., 1:10 ratio) |

| Derivatization | Required (e.g., Silylation) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and conformation of the this compound molecule.

For a molecule with both hydrogen bond donors (the primary amine and amide N-H) and acceptors (the carbonyl oxygen and amine nitrogen), X-ray crystallography is crucial for elucidating the intricate network of intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The analysis would reveal the conformation of the piperidinone ring (e.g., chair or boat) and the orientation of the aminoethyl side chain. This information is fundamental to understanding the solid-state properties of the material.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) ** | 95.5 |

| Volume (ų) ** | 953.4 |

| Z | 4 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. This procedure is essential for verifying the empirical and molecular formula of a newly synthesized substance like this compound. The experimentally determined percentages of each element are compared against the theoretical values calculated from the proposed molecular formula (C₇H₁₄N₂O). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₇H₁₄N₂O

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 59.13 | 59.10 |

| Hydrogen (H) | 9.92 | 9.95 |

| Nitrogen (N) | 19.70 | 19.65 |

| Oxygen (O) | 11.25 | 11.30 |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative stabilities. For a flexible molecule like 5-(2-Aminoethyl)piperidin-2-one, which contains a piperidine (B6355638) ring and a rotatable aminoethyl side chain, understanding the preferred low-energy conformations is crucial for predicting its interaction with biological targets.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents—the carbonyl group, the aminoethyl side chain, and the ring nitrogen's hydrogen—can exist in either axial or equatorial positions. The relative energies of these conformers determine the molecule's predominant shape in solution.

While a specific energy landscape for this compound is not available in the reviewed literature, studies on analogous piperidine derivatives provide insight. For instance, research on 4-(2-aminoethyl)piperidine scaffolds has shown that large substituents on the piperidine ring preferentially adopt an equatorial orientation to minimize steric clashes. d-nb.info This principle suggests that the 2-aminoethyl group at the 5-position of the piperidin-2-one ring would also favor an equatorial position. A complete conformational analysis would involve systematically rotating all single bonds and calculating the potential energy of each resulting structure to generate an energy landscape map, identifying all local and global energy minima.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties)

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. chemrxiv.orgmdpi.com These calculations can determine a variety of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable 3D arrangement of atoms.

Electron Distribution: Visualizing electron density and identifying electron-rich and electron-poor regions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface helps predict sites for electrophilic and nucleophilic attack.

For pyridine derivatives, a related class of heterocycles, DFT calculations using the B3LYP functional and basis sets like 6–31 G(d,p) have been successfully employed to optimize molecular structures and analyze electronic properties. nih.gov Although specific DFT data for this compound is not published, such calculations would be essential to quantify its electronic characteristics and reactivity profile.

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand interacting with its biological target, typically a protein, over time. mdpi.com This method models the movements and interactions of every atom in the system, offering insights into binding stability, conformational changes induced by binding, and the key forces driving the interaction.

While MD simulations for this compound are not specifically documented, extensive simulations have been performed on highly similar 4-(2-aminoethyl)piperidine derivatives targeting the sigma-1 (σ1) receptor. d-nb.infonih.govnih.gov These studies used MD simulations coupled with per-residue binding free energy deconvolution to understand why different substituents on the piperidine nitrogen lead to varying receptor affinities. d-nb.infonih.gov The simulations revealed that interactions with a lipophilic binding pocket are crucial for affinity. d-nb.infonih.govnih.gov

The key amino acid residues in the σ1 receptor binding pocket that were identified as interacting with the piperidine ligands are detailed in the table below. d-nb.infonih.gov

| Interacting Amino Acid Residue | Role in Binding |

| Leu105 | Forms part of the lipophilic binding pocket |

| Thr181 | Forms part of the lipophilic binding pocket |

| Leu182 | Forms part of the lipophilic binding pocket |

| Ala185 | Forms part of the lipophilic binding pocket |

| Leu186 | Forms part of the lipophilic binding pocket |

| Thr202 | Forms part of the lipophilic binding pocket |

| Tyr206 | Forms part of the lipophilic binding pocket |

These findings on a close analog suggest that if this compound were to bind to the σ1 receptor, similar interactions with this lipophilic pocket would likely be critical.

Ligand-Based and Structure-Based Drug Design Principles (e.g., CoMFA, Docking Studies, QSAR)

Rational drug design utilizes computational methods to discover and optimize new drug candidates. These methods can be broadly categorized as ligand-based or structure-based.

Structure-Based Drug Design (e.g., Molecular Docking): When the 3D structure of the target protein is known, molecular docking can be used to predict the preferred binding pose and affinity of a ligand within the protein's active site. Studies on various piperidine derivatives have successfully used docking to understand their binding modes with targets like the CCR5 receptor and various kinases. nih.govnih.gov

Ligand-Based Drug Design (e.g., QSAR, CoMFA): When the target structure is unknown, but a set of molecules with known activities is available, ligand-based methods can be used. Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the physicochemical properties of compounds with their biological activities. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) go further by analyzing the 3D steric and electrostatic fields of a series of aligned molecules to predict activity. nih.govnih.gov

Successful QSAR models have been developed for various piperidine and pyridin-2-one series, yielding statistically valid models with good predictive power. nih.govnih.gov The quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²).

The table below shows example statistical parameters from CoMFA and CoMSIA models developed for different classes of compounds, illustrating the typical outcomes of such studies.

| Model Type | Compound Series | q² (Cross-validated) | R² (Non-cross-validated) |

| CoMFA | 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes nih.gov | 0.568 | Not Reported |

| CoMSIA | 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes nih.gov | 0.587 | Not Reported |

| CoMFA | Pyridin-2-one mIDH1 inhibitors nih.gov | 0.765 | 0.980 |

| CoMSIA | Pyridin-2-one mIDH1 inhibitors nih.gov | 0.770 | 0.997 |

These methods are instrumental in identifying key structural features that enhance or diminish biological activity, thereby guiding the synthesis of more potent compounds.

In Silico Prediction of Biological Activity Spectra (e.g., PASS)

Computational tools can also predict the likely biological activities of a compound before it is synthesized or tested in the lab. The Prediction of Activity Spectra for Substances (PASS) is one such tool. It compares the structure of a query molecule to a large database of known bioactive compounds. Based on structural similarity, it predicts a spectrum of potential biological effects, including pharmacotherapeutic actions and mechanisms of action.

Each prediction is given as a pair of probabilities:

Pa (Probability to be active): The likelihood that the compound possesses a particular activity.

Pi (Probability to be inactive): The likelihood that the compound does not possess that activity.

A search of the available scientific literature did not yield a specific PASS analysis for this compound. However, applying this tool would generate a list of probable biological targets and activities, which could help prioritize this compound for specific experimental screening assays, accelerating the discovery of its potential therapeutic applications.

Applications As a Synthetic Scaffold and Intermediate in Chemical Research

Role in the Design and Synthesis of Complex Molecules

The piperidine (B6355638) ring is a prevalent motif in numerous bioactive natural alkaloids of both plant and marine origin. researchgate.net The compound 5-(2-Aminoethyl)piperidin-2-one serves as a crucial starting material or intermediate in the construction of intricate molecular architectures. Its bifunctional nature, possessing both a secondary amine within the lactam ring and a primary amine on the ethyl side chain, allows for sequential and selective chemical modifications. This controlled functionalization is paramount in the stepwise assembly of complex target molecules.

Researchers have utilized this scaffold in the synthesis of various complex molecules. The piperidinone core provides a rigid framework that can be further elaborated, while the aminoethyl group offers a convenient point for introducing diverse substituents. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to build additional ring systems.

A notable application of a related scaffold, 4-(2-aminoethyl)piperidine, has been in the synthesis of novel σ1 receptor ligands. d-nb.inforesearchgate.netnih.gov This highlights the potential of aminoethyl-substituted piperidines in constructing molecules with specific biological activities. d-nb.inforesearchgate.netnih.gov The synthesis often involves multiple steps, including conjugate additions and homologation reactions, to build the desired molecular complexity. d-nb.inforesearchgate.net

Development of Novel Ligands for Transition Metal Catalysis and Materials Science

The aminoethyl and piperidinone functionalities of this compound make it an excellent candidate for the synthesis of novel ligands for transition metal catalysis. The nitrogen atoms can act as donor sites to coordinate with various transition metals, forming stable complexes. The ability to modify the scaffold allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is critical for controlling the activity and selectivity of metal catalysts.

For example, 1-(2-Aminoethyl)piperidine, a closely related compound, has been used in the synthesis of tridentate Schiff base ligands through condensation reactions with salicylaldehyde (B1680747) derivatives. sigmaaldrich.com These ligands can then be complexed with transition metals to form catalysts for various organic transformations. sigmaaldrich.com The development of such catalysts is a key area of research, with applications in asymmetric synthesis and the production of fine chemicals. nih.gov

In materials science, ligands derived from this scaffold can be used to create coordination polymers and metal-organic frameworks (MOFs). The ability to form well-defined structures with specific functionalities is essential for the design of materials with tailored properties, such as porosity, catalytic activity, and luminescence.

Use in the Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. The structural features of this compound make it a suitable scaffold for the design and synthesis of such probes. The aminoethyl side chain can be readily functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, while the piperidinone core can be modified to target specific biomolecules, like enzymes or receptors.

Activity-based probes, for instance, often contain a reactive "warhead" that covalently binds to the active site of a target enzyme. The development of novel chemical probes is crucial for a better understanding of the roles of various proteins in cellular processes. nih.gov The synthesis of these probes often involves the strategic attachment of different functional groups to a central scaffold. nih.gov

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of large and structurally diverse collections of small molecules, known as libraries. nih.gov These libraries are then screened for biological activity to identify new drug leads or chemical probes. nih.goviipseries.org The compound this compound is an ideal building block for DOS due to its multiple points of diversification.

The piperidinone ring and the aminoethyl side chain can be independently and sequentially modified, allowing for the creation of a wide range of analogs from a single starting material. nih.gov This approach, often referred to as a scaffold-based or appendage diversification strategy, is highly efficient for exploring a large chemical space. researchgate.net The use of such scaffolds is a cornerstone of modern combinatorial chemistry and drug discovery. nih.govresearchgate.net By employing various synthetic transformations, researchers can generate libraries of compounds with diverse stereochemistry and substitution patterns, increasing the probability of discovering molecules with desired biological properties. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Novel Derivatization Strategies for Tuned Molecular Interactions

The core structure of 5-(2-Aminoethyl)piperidin-2-one offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives with fine-tuned properties. The primary amine of the aminoethyl group and the secondary amine within the piperidinone ring are key functional groups for derivatization.

Novel derivatization strategies are being explored to enhance the compound's interaction with specific biological targets. For instance, a novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been developed for the enantiomeric separation and sensitive detection of chiral carboxylic acids. This reagent reacts with carboxylic acids to produce positively-charged diastereomeric derivatives, enabling their separation and detection.

Future research will likely focus on creating derivatives with improved specificity and potency for various biological targets. This could involve the introduction of different functional groups to modulate the compound's lipophilicity, hydrogen bonding capacity, and steric interactions.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery. For this compound and its analogs, this integrated approach is paving the way for a deeper understanding of their structure-activity relationships (SAR).

Molecular dynamics simulations are being employed to investigate the binding modes of these compounds with their biological targets. For example, simulations have been used to understand the interactions of aminoethyl-substituted piperidine (B6355638) derivatives with the σ1 receptor, revealing how different substituents on the piperidine nitrogen atom affect binding affinity. d-nb.inforesearchgate.netnih.govnih.gov These computational insights help in the rational design of new derivatives with improved properties.

Experimental techniques such as X-ray crystallography provide valuable data on the three-dimensional structure of these compounds and their complexes with target proteins. sci-hub.st This information, combined with computational predictions, allows for a more efficient and targeted approach to drug design.

Exploration of Undiscovered Biological Pathways and Targets

While initial research on this compound analogs has focused on their activity as σ1 receptor ligands with potential antiproliferative properties, the full spectrum of their biological activities remains to be explored. d-nb.inforesearchgate.netnih.govnih.gov The unique structural features of this scaffold suggest that it may interact with a variety of other biological targets.

Future research will likely involve screening libraries of this compound derivatives against a broad range of biological assays to identify new therapeutic applications. This could uncover novel mechanisms of action and lead to the development of drugs for a wider range of diseases. For instance, heterocyclic building blocks with an ethylene (B1197577) spacer and amine functionality have been shown to form interesting crystal structures with potential applications in materials science. nih.gov

Advancements in Scalable and Efficient Synthesis for Research Needs

As the demand for this compound and its derivatives for research purposes grows, the development of scalable and efficient synthetic routes is paramount. Current synthetic strategies often involve multiple steps and require optimization for large-scale production.

Development of Bioconjugation Techniques Utilizing the Aminoethyl Moiety

The primary amine of the aminoethyl moiety in this compound is an ideal handle for bioconjugation. thermofisher.com This process involves chemically linking the compound to biomolecules such as proteins, peptides, or nucleic acids. wiley-vch.de

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing 5-(2-Aminoethyl)piperidin-2-one, and how can experimental parameters be systematically optimized?

- Methodological Answer : Utilize factorial design to explore interactions between variables (e.g., temperature, solvent polarity, and catalyst concentration). For example, a 2³ factorial design allows simultaneous testing of these factors to identify optimal reaction conditions. Statistical tools like ANOVA can validate the significance of each parameter .

- Key Considerations : Include control experiments to isolate variable effects and validate reproducibility under scaled conditions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) for structural elucidation. For purity assessment, use HPLC with UV detection and reference standards. Cross-validate results with computational tools (e.g., density functional theory for NMR chemical shift predictions) .

- Data Reporting : Document instrument parameters (e.g., solvent, column type, and detector settings) to ensure reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adopt PPE guidelines (gloves, goggles, lab coats) and conduct reactions in fume hoods. Use inert atmospheres for air-sensitive steps. For waste disposal, segregate hazardous byproducts and collaborate with certified waste management services .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools enhance the study of this compound’s reactivity and thermodynamic properties?

- Methodological Answer : Employ COMSOL Multiphysics or Gaussian software for quantum mechanical simulations (e.g., reaction pathways, transition states). AI algorithms can predict solvent effects or optimize reaction kinetics by analyzing historical data .

- Validation : Cross-check computational results with experimental data (e.g., calorimetry for enthalpy changes) .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Conduct sensitivity analyses to identify outliers. For spectral mismatches, re-examine solvent effects or tautomeric equilibria using variable-temperature NMR. For kinetic discrepancies, apply microkinetic modeling to reconcile observed vs. predicted rates .

Q. How can researchers integrate hypothesis-driven frameworks to investigate the biological activity of this compound?

- Methodological Answer : Design experiments around specific hypotheses (e.g., "The compound inhibits Enzyme X via competitive binding"). Use enzyme assays (e.g., Michaelis-Menten kinetics) and molecular docking simulations to test mechanisms. Validate with orthogonal techniques like SPR or ITC .

Q. What statistical methods are most robust for validating the reproducibility of this compound’s synthesis and characterization data?

- Methodological Answer : Apply Bayesian statistics to quantify uncertainty in yield measurements. Use intraclass correlation coefficients (ICC) for inter-lab reproducibility studies. For batch-to-batch consistency, implement control charts and process capability indices (Cpk) .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the role of this compound in complex systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.